2-(Methoxymethoxy)benzaldehyde
Overview
Description
2-(Methoxymethoxy)benzaldehyde is a chemical compound with the linear formula C9H10O3 and CAS Number: 5533-04-0 . It is a derivative of benzaldehyde, where the hydrogen atom of the aldehyde group is replaced by a methoxymethoxy group .
Molecular Structure Analysis
The molecular structure of 2-(Methoxymethoxy)benzaldehyde consists of a benzene ring with an aldehyde group and a methoxymethoxy group attached to it . The molecular weight of this compound is 166.177 g/mol .Scientific Research Applications
Enzyme Catalysis and Reaction Engineering
Benzaldehyde lyase, a highly enantioselective enzyme, catalyzes the formation and cleavage of benzoin derivatives, including (R)-3, 3'-dimethoxybenzoin, which is synthesized using 3-methoxybenzaldehyde. This process involves reaction engineering and has been developed for preparative synthesis, highlighting the potential of 2-(Methoxymethoxy)benzaldehyde derivatives in enzymatic reactions and pharmaceutical synthesis (Kühl et al., 2007).
Solid Phase Organic Synthesis
Electron-rich benzaldehyde derivatives like 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde have been investigated as linkers in solid phase organic synthesis. These compounds, when reductively aminated, yield benzylic secondary amines, which are then converted to various amides, demonstrating the role of methoxybenzaldehyde derivatives in facilitating diverse organic syntheses (Swayze, 1997).
Spectroscopic Studies and Molecular Structure Analysis
Studies on 2-methoxy-benzaldehyde using X-ray crystallography, vibrational spectroscopy, and ab initio calculations reveal intra- and intermolecular C–H ��� O short contacts. These insights are crucial for understanding the molecular structure and bonding characteristics of methoxybenzaldehyde derivatives (Ribeiro-Claro et al., 2002).
Synthesis of Benzaldehyde Derivatives
2-(Methoxymethoxy)benzaldehyde derivatives are synthesized through various methods, like the reaction of 2-hydroxy-3-methoxybenzaldehyde with hexachlorocyclotriphosphazene. Such synthetic processes are important for the development of novel compounds with potential applications in materials science and pharmaceuticals (Özay et al., 2013).
Photocyclization and Synthesis of Lignans
The photocyclization of phenolic 2-(methoxymethyl)benzophenones, including 2-(Methoxymethoxy)benzaldehyde derivatives, provides a method to synthesize 1-aryl-1-hydroxy-2-methoxybenzocyclobutenes. This process is significant for the development of lignans, compounds with potential medicinal properties (Coll et al., 1992).
Mimetic Enzyme Mediated Synthesis
2-Hydroxypropyl-β-cyclodextrin polymers, acting as mimetic enzymes, can facilitate the synthesis of benzaldehyde derivatives in aqueous solutions, highlighting an environmentally friendly and efficient approach to synthesize these compounds (Yang & Ji, 2013).
Natural Resource Analysis and Biosynthesis
Methoxybenzaldehydes, including 2-(Methoxymethoxy)benzaldehyde, in plants have significant roles in the food and cosmetic industries due to their fragrance and medicinal properties. Research focuses on their biosynthesis, highlighting their importance in natural resource analysis (Kundu & Mitra, 2016).
properties
IUPAC Name |
2-(methoxymethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-11-7-12-9-5-3-2-4-8(9)6-10/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGQZZUZGAWLRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=CC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446744 | |
Record name | 2-(methoxymethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methoxymethoxy)benzaldehyde | |
CAS RN |
5533-04-0 | |
Record name | 2-(methoxymethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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